molecular formula C21H20O6 B1250536 Glicoricone CAS No. 161099-37-2

Glicoricone

Cat. No. B1250536
M. Wt: 368.4 g/mol
InChI Key: SSDIPYMSXRNGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of flavonoids like Glicoricone is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways . Enzymatic synthesis is one of the methods used to obtain glycosides, given the challenges associated with plant extraction and the potential for environmental pollution with chemical synthesis .


Molecular Structure Analysis

Glicoricone has a molecular weight of 368.38 and its formula is C21H20O6 . Its structure includes flavonoids, isoflavones, phenols, and polyphenols .


Physical And Chemical Properties Analysis

Glicoricone is a solid substance with a white to yellow color . It is soluble in water, ethanol, and ether solvents .

Scientific Research Applications

Monoamine Oxidase Inhibition

Glicoricone, a phenolic compound found in licorice, has been identified to inhibit monoamine oxidase (MAO), an enzyme linked to neurological conditions. In a study by Hatano et al. (1991), glicoricone exhibited inhibitory effects on MAO, highlighting its potential application in neurological disorders or mood regulation.

Glyoxalase System Targeting

Glicoricone's structure and activity suggest it may interact with the glyoxalase system, important in cellular detoxification. This system's role in cancer cells makes it a target for novel anticancer drugs, as explored by Al-Balas et al. (2016) in their study on glyoxalase I inhibitors.

Impact on Oxidative Stress and Inflammation

Research by Araújo et al. (2019) investigated gliclazide, a related compound, for its effects on oxidative stress and inflammation. This study provides insights into how glicoricone might influence similar biological pathways.

Drug Delivery System Enhancement

Glicoricone, due to its biochemical properties, could be relevant in the development of drug delivery systems. As Procopio et al. (2022) discuss, novel drug delivery systems are essential in biomedical research, and compounds like glicoricone could play a role in improving these systems.

Radioprotective Properties

Glicoricone might offer radioprotective properties. In a study on gliclazide by Pouri et al. (2019), the compound displayed protective effects against chromosome damage induced by ionizing radiation. This suggests potential applications of glicoricone in radiation therapy.

properties

IUPAC Name

3-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-17(24)19(21(13)26-3)15-10-27-18-8-12(22)5-7-14(18)20(15)25/h4-5,7-10,22-24H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDIPYMSXRNGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121041
Record name 3-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glicoricone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glicoricone

CAS RN

161099-37-2
Record name 3-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161099-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glicoricone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 °C
Record name Glicoricone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glicoricone
Reactant of Route 2
Glicoricone
Reactant of Route 3
Glicoricone
Reactant of Route 4
Glicoricone
Reactant of Route 5
Glicoricone
Reactant of Route 6
Glicoricone

Citations

For This Compound
101
Citations
T Hatano, T Fukuda, T MIYASE, T NORO… - Chemical and …, 1991 - jstage.jst.go.jp
Two new phenolic compounds, glicoricone (3) and licofuranone (4), were isolated from a species of licorice brought from the northwestern region of China, and their structures were …
Number of citations: 88 www.jstage.jst.go.jp
N Boonmuen, P Gong, Z Ali, AG Chittiboyina, I Khan… - Steroids, 2016 - Elsevier
Licorice root extracts are often consumed as botanical dietary supplements by menopausal women as a natural alternative to pharmaceutical hormone replacement therapy. In addition …
Number of citations: 61 www.sciencedirect.com
T Mae, H Kishida, T Nishiyama… - The Journal of …, 2003 - academic.oup.com
The metabolic syndrome, including type 2 diabetes, insulin resistance, obesity/abdominal obesity, hypertension and dyslipidemia, is a major public health problem. Peroxisome …
Number of citations: 150 academic.oup.com
T Nomura, T Fukai, T Akiyama - Pure and Applied Chemistry, 2002 - degruyter.com
The genus Glycyrrhiza consists of about 30 species in which G. glabra, G. uralensis, G. inflata, G. aspera, G. korshinskyi, and G. eurycarpa are generally recognized as licorice because …
Number of citations: 203 www.degruyter.com
M Kuroda, Y Mimaki, Y Sashida, T Mae… - Bioorganic & medicinal …, 2003 - Elsevier
The EtOAc extract of licorice (Glycyrrhiza uralensis roots) exhibited considerable PPAR-γ ligand-binding activity. Bioassay-guided fractionation of the extract using a GAL-4-PPAR-γ …
Number of citations: 130 www.sciencedirect.com
Z Zhang, L Yang, J Hou, S Tian, Y Liu - Journal of Ethnopharmacology, 2021 - Elsevier
Ethnopharmacological relevance Licorice has been commonly used in traditional Chinese medicine for treatment of gastric, liver, and respiratory disease conditions for more than two …
Number of citations: 67 www.sciencedirect.com
Y LIU, Y CHEN, D WANG, X GAO… - Chinese Journal of …, 2011 - ingentaconnect.com
Objective: To investigate the chemical constituents from the root of Glycyrrhiza uralensis Fisch. Methods: The 95% and 50% ethanol aqueous extracts were separated and purified by …
Number of citations: 15 www.ingentaconnect.com
T Hatano, Y Shintani, Y Aga, S Shiota… - Chemical and …, 2000 - jstage.jst.go.jp
Two new phenolic compounds, glicophenone (1) and glicoisoflavanone (2), were isolated from commercial licorice, and their structures were elucidated on the basis of spectroscopic …
Number of citations: 196 www.jstage.jst.go.jp
T Matsui, S Lallo, K Nisa, H Morita - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
FtsZ is an essential protein for bacterial cell division, and an attractive and underexploited novel antibacterial target protein. Screening of Indonesian plants revealed the inhibitory …
Number of citations: 10 www.sciencedirect.com
S Wahab, S Annadurai, SS Abullais, G Das, W Ahmad… - Plants, 2021 - mdpi.com
There are more than 30 species of Glycyrrhiza genus extensively spread worldwide. It was the most prescribed herb in Ancient Egyptian, Roman, Greek, East China, and the West from …
Number of citations: 107 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.